2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene
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Overview
Description
2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene is an organic compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methoxymethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a fluoro group is introduced to the benzene ring. This is followed by the addition of an ethynyl group through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrofluorobenzenes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals .
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluoro substituent can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with a methyl group instead of a methoxymethoxy group.
4-Bromo-2-fluoroanisole: Contains a bromo substituent and a methoxy group.
4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but with a different substitution pattern.
Uniqueness
2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
694490-79-4 |
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Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-ethynyl-4-fluoro-1-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H9FO2/c1-3-8-6-9(11)4-5-10(8)13-7-12-2/h1,4-6H,7H2,2H3 |
InChI Key |
MPXOXJRTASNEOF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)C#C |
Origin of Product |
United States |
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